2-Bromothieno[3,2-b]pyridine
Overview
Description
2-Bromothieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS It is a brominated derivative of thieno[3,2-b]pyridine, which is a bicyclic structure combining a thiophene ring fused with a pyridine ring
Scientific Research Applications
2-Bromothieno[3,2-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Safety and Hazards
The safety data sheet for 2-Bromothieno[3,2-b]pyridine indicates that it is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It is known that this compound is an important organic synthesis intermediate , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions that lead to the formation of new compounds .
Biochemical Pathways
Given its role as an organic synthesis intermediate, it is plausible that it could be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize .
Pharmacokinetics
As an organic synthesis intermediate, its bioavailability would likely depend on the specific context of its use and the properties of the final compounds it is used to produce .
Result of Action
As an organic synthesis intermediate, its effects would likely be determined by the properties of the final compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromothieno[3,2-b]pyridine. It is known that it should be stored in a dry, cool, and dark place, away from flammable materials and oxidizing agents .
Biochemical Analysis
Biochemical Properties
2-Bromothieno[3,2-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain protein kinases, influencing cell signaling pathways and potentially affecting cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated growth inhibitory activity, affecting cell cycle progression and inducing programmed cell death . This compound’s impact on gene expression can lead to alterations in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, its interaction with protein kinases can result in the inhibition or activation of these enzymes, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Over time, its effects on cellular function can vary, with prolonged exposure potentially leading to more pronounced changes in cell signaling and gene expression. In vitro and in vivo studies have indicated that the compound’s impact on cellular processes can persist over extended periods, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and alterations in metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and toxicity, as well as its overall impact on cellular function. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production. The precise subcellular localization of this compound is essential for understanding its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothieno[3,2-b]pyridine typically involves the bromination of thieno[3,2-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: The parent compound without the bromine substitution.
2-Chlorothieno[3,2-b]pyridine: A chlorinated derivative with similar chemical properties.
2-Iodothieno[3,2-b]pyridine: An iodinated derivative with potential for different reactivity.
Uniqueness: 2-Bromothieno[3,2-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions in chemical and biological systems. The bromine atom can act as a leaving group in substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromothieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUVXOMKKYDVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529354 | |
Record name | 2-Bromothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-15-8 | |
Record name | 2-Bromothieno[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94191-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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